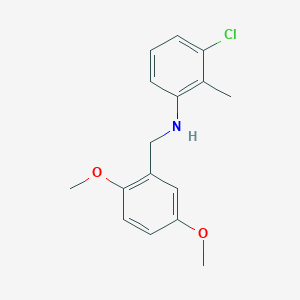![molecular formula C14H21N3O2S B5713630 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用机制
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a tetrameric enzyme consisting of two catalytic subunits (α and/or α') and two regulatory subunits (β). CK2 phosphorylates a wide range of substrates involved in various cellular processes, including cell proliferation, differentiation, and survival. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide inhibits CK2 activity by preventing the transfer of the γ-phosphate group from ATP to the substrate.
Biochemical and Physiological Effects:
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide induces apoptosis by activating the caspase cascade and downregulating anti-apoptotic proteins. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In neurodegenerative disorders, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide improves cognitive function by reducing neuroinflammation and oxidative stress. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also reduces the aggregation of misfolded proteins, such as amyloid-beta and huntingtin, in animal models of Alzheimer's disease and Huntington's disease, respectively.
实验室实验的优点和局限性
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high specificity for CK2, which reduces the off-target effects. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also has good pharmacokinetic properties, such as high bioavailability and long half-life. However, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has some limitations, such as its poor solubility in water, which may limit its use in in vitro experiments. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide also has some toxicity at high doses, which may limit its use in in vivo experiments.
未来方向
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several future directions for research. One of the future directions is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells, and future research could explore its potential use in combination therapy. Another future direction is to develop more potent and selective CK2 inhibitors based on the structure of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. Finally, future research could explore the role of CK2 in other cellular processes, such as autophagy and DNA repair, and the potential use of CK2 inhibitors in these processes.
合成方法
The synthesis of 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of cyclohexylamine with tert-butyloxycarbonyl (Boc) to form Boc-cyclohexylamine. The Boc group is then removed by treatment with trifluoroacetic acid (TFA) to generate cyclohexylamine. The next step involves the reaction of cyclohexylamine with 4,5-dimethyl-3-thiophenecarboxylic acid to form the corresponding amide. Finally, the amide is treated with thionyl chloride and N-methylmorpholine to form 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide.
科学研究应用
2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CK2 is overexpressed and plays a critical role in tumor cell survival and proliferation. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. In preclinical studies, 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has demonstrated efficacy in various cancer types, including breast, prostate, pancreatic, and lung cancer. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. CK2 has been shown to play a role in the pathogenesis of these diseases, and 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been shown to improve cognitive function and reduce neurodegeneration in animal models. 2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has also been studied for its potential antiviral activity against human papillomavirus (HPV) and hepatitis C virus (HCV).
属性
IUPAC Name |
2-(cyclohexylcarbamoylamino)-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-8-9(2)20-13(11(8)12(15)18)17-14(19)16-10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H2,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHUDDMQKZWOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclohexylcarbamoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)
![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)


![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)




![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)